4-(甲硫基)二苯甲酮

描述

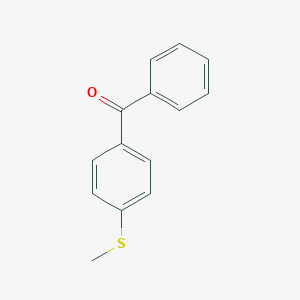

“4-(Methylthio)benzaldehyde” is also known as “Benzaldehyde, 4-(methylthio)-” and "p-(Methylthio)benzaldehyde" . It is an organic compound with the molecular formula C8H8OS and a molecular weight of 152.214 . It is used as an organic building block .

Synthesis Analysis

While specific synthesis methods for “4-(Methylthio)benzophenone” were not found, multistep synthesis methods involving benzoin condensation and oxidation of benzoin to benzil are commonly used in the synthesis of benzophenone derivatives .Molecular Structure Analysis

The molecular structure of “4-(Methylthio)benzaldehyde” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis

The photoinitiating properties of benzophenones, including “4-(Methylthio)benzophenone”, are primarily linked to the degree of π-conjugation and the extent of delocalization within the molecule . Quantum mechanical calculations are utilized to compute chemical reactivity, stability, and photoinitiating properties .Physical And Chemical Properties Analysis

“4-(Methylthio)benzophenone” has a refractive index of n20/D 1.646 (lit.) and a density of 1.144 g/mL at 25 °C (lit.) . Its UV/Visible spectra obtained using TD-DFT reveal absorption toward higher wavelengths, attributed to the extended delocalization of π-electrons .科学研究应用

光聚合和光化学:与二苯甲酮本身相比,4-(甲硫基)二苯甲酮在光聚合过程中显示出增强的活性。它表现出高系间交叉到三重态和混合激发态,促进了它在不同单体和预聚物中的光聚合活性 (Allen et al., 1998)。

化学合成:在化学合成中,4-(甲硫基)二苯甲酮已被用作二苯甲酮光化学加成到甲基乙烯基硫醚中的捕获剂。这个过程导致形成 3-甲硫基-氧杂环丁烷,显示出对反式-4-烷基-3-甲硫基构型的选择性 (Morris et al., 1987)。

环境研究和健康风险:二苯甲酮衍生物,包括 4-(甲硫基)二苯甲酮,已被研究其在环境样品和生物系统中的存在。它们通常用作紫外线过滤器或紫外线吸收剂,已在人类羊水中、胎儿血液和脐带血中检测到。这种存在引发了人们对其潜在内分泌干扰特性的担忧,以及需要进一步研究其毒代动力学特性的担忧 (Krause et al., 2018)。

食品分析:该化合物已在食品中进行分析,例如早餐麦片,以确定其浓度和潜在健康风险。这涉及超声波萃取结合气相色谱-串联质谱的方法,表明人们对其存在于日常消费品中的担忧 (Van Hoeck et al., 2010)。

药物研究:在药物研究中,4-(甲硫基)二苯甲酮的衍生物已被合成并评估其对各种类型癌细胞的潜在抗增殖活性。这突出了该化合物在开发新的治疗剂中的相关性 (Al‐Ghorbani et al., 2017)。

材料科学:在材料科学中,4-(甲硫基)二苯甲酮已被用于合成无机-有机杂化材料,例如钴(II)链基序,它表现出单链磁体行为。这一应用展示了其在开发具有特定磁性特性的高级材料中的作用 (Hu et al., 2009)。

作用机制

安全和危害

“4-(Methylthio)benzophenone” may cause cancer and may cause damage to organs (Liver, Kidney) through prolonged or repeated exposure if swallowed. It is toxic to aquatic life and harmful to aquatic life with long-lasting effects . It should be handled with care to avoid contact with skin, eyes, and clothing, and to avoid dust formation .

未来方向

The knowledge of the properties of “4-(Methylthio)benzophenone” provides the foundation for designing novel initiators with tailored light absorption, excited state lifetimes, and reaction selectivities . This opens doors to benefits in UV-curing, photopolymerization, and other light-driven processes .

属性

IUPAC Name |

(4-methylsulfanylphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12OS/c1-16-13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNWFUVVVRXJTLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60458366 | |

| Record name | AN-651/09925003 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methanone, [4-(methylthio)phenyl]phenyl- | |

CAS RN |

23405-48-3 | |

| Record name | AN-651/09925003 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[1-(4-Propylcyclohexyl)ethoxy]carbonyl}benzoic acid](/img/structure/B312787.png)

![S-(2-{[(benzyloxy)carbonyl]amino}-1-phenylethyl) ethanethioate](/img/structure/B312788.png)

![7-(2-Chlorophenyl)-4,5-diphenyl-8-thia-2-azatricyclo[7.4.0.02,5]trideca-1(13),9,11-trien-3-one](/img/structure/B312789.png)

![4-methyl-2,2a-diphenyl-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][1,5]benzothiazepin-1-one](/img/structure/B312791.png)

![3,4-Diphenyl-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B312796.png)

![1-[4-(Pentylsulfanyl)phenyl]-1-propanone](/img/structure/B312797.png)

![1-[4-(Propylsulfanyl)phenyl]-1-propanone](/img/structure/B312798.png)

![Benzyl {[(benzyloxy)carbonyl]amino}(4-bromophenyl)methylcarbamate](/img/structure/B312801.png)

![1-[4-(Pentylamino)phenyl]ethanone](/img/structure/B312804.png)

![2-{[1-(4-Propylphenyl)ethoxy]carbonyl}benzoic acid](/img/structure/B312806.png)

![[5-[Hydroxy(diphenyl)methyl]-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl](diphenyl)methanol](/img/structure/B312808.png)

![3-Benzyl-2,4a,6-triphenyl-5,6-dihydro-[1,3]oxazino[2,3-d][1,5]benzothiazepin-1-one](/img/structure/B312809.png)